C16 Céramide

Vue d'ensemble

Description

Synthesis Analysis

The total synthesis of N-Palmitoylsphingosine involves several key steps, starting from D-galactose to produce D-erythro-sphingosine, which is then combined with palmitic acid to form ceramide. This process yields a highly homogeneous product, suitable for biophysical studies of hydrated bio-molecular assemblies (Duclos, 2001).

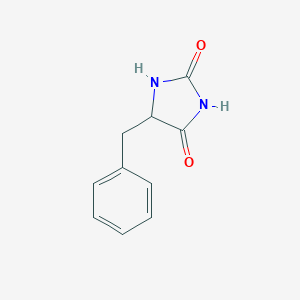

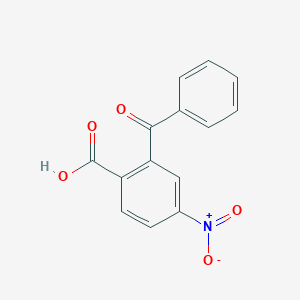

Molecular Structure Analysis

Understanding N-Palmitoylsphingosine's molecular structure is crucial for elucidating its function and interactions within the cell. The molecule consists of a sphingosine backbone N-acylated with palmitic acid, a configuration that influences its physical behavior in biological membranes and its interaction with other molecules.

Chemical Reactions and Properties

N-Palmitoylsphingosine participates in various chemical reactions, especially in the context of sphingolipid metabolism. It is synthesized de novo from serine and palmitoyl-CoA, a process involving serine palmitoyltransferase (SPT), and can be further converted into complex sphingolipids or degraded back into its constituents (Hanada et al., 2000).

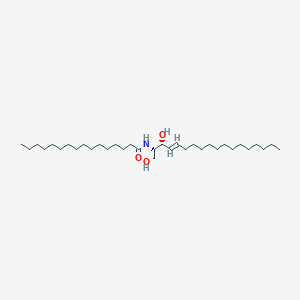

Physical Properties Analysis

The physical properties of N-Palmitoylsphingosine, such as its phase behavior and interaction with water and other lipids, are key to its function in biological membranes. Differential scanning calorimetry and X-ray diffraction studies reveal complex polymorphic behavior, indicating how N-Palmitoylsphingosine's structure affects its biological functions (Ruocco et al., 1981).

Applications De Recherche Scientifique

- La C16 Céramide contribue spécifiquement à l’induction de l’apoptose, ce qui en fait une cible attrayante pour la thérapie anticancéreuse .

- Les chercheurs explorent des stratégies pour moduler les niveaux de céramide afin d’améliorer le traitement du cancer du sein .

- Comprendre ces mécanismes peut aider à développer des thérapies pour prévenir la propagation du cancer .

- La participation de la this compound à la santé vasculaire nécessite des recherches plus approfondies .

Régulation de l’apoptose et de la mort cellulaire

Biologie et thérapie du cancer du sein

Migration cellulaire et métastase

Système cardiovasculaire et maladies

Glucosylcéramide et comportement des cellules cancéreuses

Récepteur de surface des cellules endothéliales

Mécanisme D'action

Target of Action

C16 Ceramide, also known as N-Palmitoylsphingosine, primarily targets the p53 tumor suppressor and ceramide synthases (CerS) . The p53 protein plays a crucial role in preventing cancer formation, hence its name “tumor suppressor.” Ceramide synthases are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids .

Mode of Action

C16 Ceramide interacts with its targets in a highly specific manner. It tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .

Biochemical Pathways

C16 Ceramide plays a critical role in various cellular processes, including apoptosis, autophagy, inflammation, fatty acid oxidation, senescence, and ER stress . It has been proposed to regulate these processes due to its effects on membranes as well as its direct interactions with target effector proteins . In addition, C16-ceramide has been proposed to disrupt fatty acid oxidation and electron transport through inactivation of complexes II and IV of the respiratory chain .

Result of Action

The molecular and cellular effects of C16 Ceramide’s action are diverse. It has been implicated in obesity, insulin resistance, and liver disease . Its interaction with p53 leads to the activation of downstream death signaling pathways . Furthermore, it has been found to alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

C16 Ceramide is synthesized by ceramide synthase enzymes, each with distinct specificity for the acyl-CoA substrate . It incorporates into the mitochondrial outer membrane and forms channels that increase its permeability . C16 Ceramide levels are increased by PPMP or MAPP in isolated human neutrophils and are correlated with an increase in apoptosis .

Cellular Effects

C16 Ceramide has broad effects on different types of cells. It has been shown to trigger apoptosis in several ceramide species . It also accumulates in the lungs of patients with cystic fibrosis compared with the lungs of patients with pulmonary hypertension . In addition, plasma levels of C16 Ceramide are increased in patients with acute coronary syndrome .

Molecular Mechanism

C16 Ceramide binds to the tumor suppressor p53 within the DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length . Ceramide with an acyl chain length of 16 carbons (C16 Ceramide) has been implicated in obesity, insulin resistance, and liver disease .

Temporal Effects in Laboratory Settings

In laboratory settings, C16 Ceramide has been observed to have various effects over time. For instance, it has been shown to induce intestinal dysbiosis and colorectal tumorigenesis in mice . Moreover, C16 Ceramide can increase the activity of β-catenin, activate the transcription of sterol O-acyltransferase 1 (SOAT1), and induce colorectal tumorigenesis .

Dosage Effects in Animal Models

The effects of C16 Ceramide vary with different dosages in animal models. For instance, in a mouse model of familial AD (5xFAD), intracortical injection of an adeno-associated virus (AAV) mediating the expression of CERT L decreased levels of ceramide d18:1/16:0 and increased sphingomyelin levels in the brain .

Metabolic Pathways

C16 Ceramide plays a pivotal role in inducing insulin resistance. Overexpression of SPT1 in the obese-diabetic group and its positive correlation with C16 Ceramide suggest that C16 Ceramide was generated through the de novo pathway .

Transport and Distribution

C16 Ceramide is transported and distributed within cells and tissues. It incorporates into the mitochondrial outer membrane and forms channels that increase its permeability . It also accumulates in the lungs of patients with cystic fibrosis compared with the lungs of patients with pulmonary hypertension .

Subcellular Localization

C16 Ceramide is localized within the mitochondrial outer membrane where it forms channels that increase its permeability . This localization is crucial for its role in cellular metabolism and its impact on various health conditions .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKGFDKKRUKPY-TURZORIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317974 | |

| Record name | C16-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

24696-26-2 | |

| Record name | C16-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24696-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C16-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C16 Ceramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)